molecular formula C9H6BrNOS B8395406 1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone

1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone

Cat. No. B8395406
M. Wt: 256.12 g/mol
InChI Key: AHUPLAHLJGUGQN-UHFFFAOYSA-N
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Patent
US07348359B2

Procedure details

An aqueous saturated sodium bicarbonate solution (10 ml) and water (10 ml) was added to a solution of 1-thieno[2,3-c]pyridin-5-yl-ethanone (600 mg, 3.39 mmol) in carbon tetrachloride (5 ml). Bromine (0.523 ml, 10.2 mmol) was added and the reaction was stirred overnight. The biphasic mixture was allowed to separate and the organic layer was diluted with dichloromethane (25 ml) and washed with 10% sodium sulfide (in ammonium hydroxide) (1×20 mL), and brine (1×20 mL). The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was then purified by chromatography (chromatotron, 4μ plate, 0-200% ethyl acetate in hexanes) to yield 1-(3-bromo-thieno[2,3-c]pyridin-5-yl)-ethanone as a white solid (311.3 mg, 36%). 1H NMR (250 MHz, CDCl3): δ 9.20 (s, 1H), 8.54 (s, 1H), 7.30 (s, 1H), 7.30 (s, 1H), 2.85 (s, 3H). MS [E+] 255 & 257 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.523 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].O.[S:7]1[C:11]2=[CH:12][N:13]=[C:14]([C:16](=[O:18])[CH3:17])[CH:15]=[C:10]2[CH:9]=[CH:8]1.[Br:19]Br>C(Cl)(Cl)(Cl)Cl>[Br:19][C:9]1[C:10]2[C:11](=[CH:12][N:13]=[C:14]([C:16](=[O:18])[CH3:17])[CH:15]=2)[S:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
600 mg
Type
reactant
Smiles
S1C=CC=2C1=CN=C(C2)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.523 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
the organic layer was diluted with dichloromethane (25 ml)
WASH
Type
WASH
Details
washed with 10% sodium sulfide (in ammonium hydroxide) (1×20 mL), and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography (chromatotron, 4μ plate, 0-200% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CSC2=CN=C(C=C21)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 311.3 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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